1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine
Description
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine is a piperazine derivative featuring two distinct substituents: an oxirane (epoxide) group at the N1 position and a propenyl (allyl) group at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as linkers, pharmacophores, and modulators of biological targets such as neurotransmitter receptors and enzymes .
Properties
CAS No. |
91087-27-3 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C10H18N2O/c1-2-3-11-4-6-12(7-5-11)8-10-9-13-10/h2,10H,1,3-9H2 |
InChI Key |
KVZXHMCQCFGPGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)CC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine typically involves the reaction of an epoxide with a piperazine derivative. One common method is the reaction of glycidyl ethers with piperazine derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Amino alcohols, thioethers, and ethers: Formed from the nucleophilic substitution reactions.
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds. The piperazine ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine Derivatives
Key Observations :
- The oxirane group in the target compound distinguishes it from analogs with non-polar or electron-donating substituents (e.g., isopropyl in ).
- Compared to halogenated derivatives (), the propenyl group offers greater conformational flexibility but less steric hindrance than halobenzoyl substituents.
Key Observations :
- The target compound’s synthesis likely involves alkylation steps similar to sulfur-containing analogs (), but the oxirane group may require controlled conditions to prevent ring opening .
- High yields (>90%) for Boc-deprotected piperazines () suggest efficient strategies for introducing aromatic substituents, which could be adapted for the target compound .
Key Observations :
- The propenyl group in the target compound may enhance membrane permeability compared to polar substituents (e.g., methoxy in ), though its biological activity remains uncharacterized.
- Piperazines with halogen or trifluoromethyl groups () show strong receptor binding, suggesting that the oxirane’s polarity could similarly modulate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
